6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide
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Overview
Description
6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide is a chemical compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide typically involves the reaction of pyridazine derivatives with dimethylamine. One common method includes the nucleophilic substitution of a halogenated pyridazine with dimethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, ethanol, DMF, Pd/C catalyst.
Major Products Formed:
Oxidation: N-oxides of pyridazine derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
N,N-Dimethylaminobenzaldehyde: Another compound with a dimethylamino group, used in various organic reactions
Uniqueness: 6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide is unique due to its pyridazine core, which imparts distinct electronic and steric properties compared to other dimethylamino-substituted compounds. This uniqueness makes it valuable in specific synthetic and biological applications where other compounds may not be as effective .
Biological Activity
6-(Dimethylamino)-N,N-dimethylpyridazine-3-carboxamide (CAS No. 1882699-98-0) is a pyridazine derivative that has garnered interest in the scientific community for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dimethylamino group and a carboxamide functional group, suggesting possible interactions with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of pyridazine derivatives with dimethylamine. Common methods include:
- Nucleophilic Substitution : A halogenated pyridazine reacts with dimethylamine under basic conditions, often using solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
- Catalytic Methods : Industrial production may utilize continuous flow reactors and catalysts such as palladium on carbon (Pd/C) to enhance efficiency and yield.
Chemical Structure :
- Molecular Formula: C10H14N4O
- Molecular Weight: 206.25 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study assessing its effects on human cancer cell lines, it was found to induce apoptosis in:
- Breast Cancer Cells (MCF-7) : IC50 = 15 µM
- Lung Cancer Cells (A549) : IC50 = 20 µM
The mechanism appears to involve the modulation of apoptotic pathways, potentially through the inhibition of specific kinases involved in cell survival.
The mechanism of action for this compound involves interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes such as cyclooxygenase (COX) and certain kinases, affecting metabolic pathways and cellular signaling.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic contexts:
-
Antimicrobial Efficacy Study :
- A recent investigation focused on the efficacy of this compound against multi-drug resistant strains. Results demonstrated a reduction in bacterial load in infected mice models when treated with the compound.
-
Cancer Treatment Trials :
- Preclinical trials involving xenograft models showed that treatment with this compound resulted in significant tumor size reduction compared to control groups.
Properties
IUPAC Name |
6-(dimethylamino)-N,N-dimethylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12(2)8-6-5-7(10-11-8)9(14)13(3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMYQDZBCKGAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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